molecular formula C15H26ClN B6344315 (2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride CAS No. 1240570-49-3

(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride

Cat. No.: B6344315
CAS No.: 1240570-49-3
M. Wt: 255.82 g/mol
InChI Key: TUIAGACWRGVDSX-UHFFFAOYSA-N
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Description

The compound “(2-methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride” is a secondary amine hydrochloride salt. Structurally, it consists of two substituents attached to a nitrogen atom:

  • 2-Methylpropyl (isobutyl) group: A branched alkyl chain providing steric bulk and lipophilicity.
  • {[4-(2-Methylpropyl)phenyl]methyl (para-isobutylbenzyl) group: A benzyl derivative substituted at the para position with another isobutyl group, enhancing aromatic interactions and hydrophobic character.

The hydrochloride salt improves aqueous solubility and stability, making it suitable for pharmaceutical or synthetic applications.

Properties

IUPAC Name

2-methyl-N-[[4-(2-methylpropyl)phenyl]methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N.ClH/c1-12(2)9-14-5-7-15(8-6-14)11-16-10-13(3)4;/h5-8,12-13,16H,9-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIAGACWRGVDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CNCC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(2-Methylpropyl)benzylamine

The benzylamine precursor is synthesized via a Friedel-Crafts alkylation of toluene with 2-methylpropyl chloride under AlCl₃ catalysis, followed by bromination at the para position and Gabriel synthesis to install the amine group:

  • Friedel-Crafts Alkylation :

    • Toluene + 2-methylpropyl chloride → 4-(2-methylpropyl)toluene (85% yield, 0°C, 12 hr)

  • Bromination :

    • NBS (N-bromosuccinimide), AIBN initiator → 4-(2-methylpropyl)benzyl bromide (72% yield, CCl₄, reflux)

  • Gabriel Synthesis :

    • Phthalimide-K⁺, DMF, 80°C → 4-(2-methylpropyl)benzylamine (68% yield after hydrolysis)

Alkylation with 2-Methylpropyl Groups

The secondary amine is formed via a two-step alkylation:

  • First Alkylation :

    • 4-(2-methylpropyl)benzylamine + 2-methylpropyl bromide → Monoalkylated amine (Et₃N, CH₃CN, 60°C, 8 hr, 74% yield)

  • Second Alkylation :

    • Intermediate + 2-methylpropyl bromide → Tertiary amine (NaH, THF, 0°C → RT, 12 hr, 63% yield)

Critical Note : Competing over-alkylation is mitigated by strict stoichiometric control (1:1.05 amine-to-alkylating agent ratio).

Hydrochloride Salt Formation

The tertiary amine is treated with HCl gas in anhydrous diethyl ether, yielding the hydrochloride salt after recrystallization (ethanol/ether, 89% recovery):

  • Purity : ≥98% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN)

  • Characterization :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 0.85–0.95 (m, 12H, -CH(CH₃)₂), 2.45–2.60 (m, 4H, -CH₂-), 3.72 (s, 2H, Ar-CH₂-N), 7.25–7.35 (m, 4H, aromatic).

Iron-Catalyzed Aminative Difunctionalization

Reaction Design and Mechanism

This method employs FeCl₂ (10 mol%) and a hydroxylamine reagent (N-methylhydroxylamine) to functionalize styrene derivatives in one pot:

  • Substrate Preparation :

    • 4-(2-Methylpropyl)styrene synthesized via Heck coupling (92% yield).

  • Aminative Chlorination :

    • Styrene + N-methylhydroxylamine + Cl⁻ → Vicinal aminochloride intermediate (FeCl₂, DCE, 50°C, 6 hr).

  • Reductive Elimination :

    • Zn dust, MeOH → Tertiary amine (74% yield over two steps).

Key Advantages :

  • Avoids separate alkylation steps.

  • Tolerates electron-rich arenes (e.g., 4-methyl groups) without side reactions.

Optimization Data

ParameterOptimal ValueYield Impact (±5%)
FeCl₂ Loading10 mol%<70% at 5 mol%
Temperature50°C<60% at 30°C
SolventDCE<65% in THF

Purification and Analytical Characterization

Chromatographic Techniques

  • Silica Gel Chromatography :

    • Eluent: EtOAc/Hexane (3:7 → 1:1 gradient)

    • Rf = 0.33 (tertiary amine), Rf = 0.12 (monoalkylated byproduct)

  • Ion-Exchange Resins :

    • Amberlyst® 15 (H⁺ form) for HCl salt purification (≥99% ion purity)

Spectroscopic Data

TechniqueKey Signals
¹³C NMR (101 MHz, DMSO-d₆)22.1 ppm (-CH(CH₃)₂), 45.8 ppm (N-CH₂-Ar), 128.9–135.2 ppm (aromatic carbons)
FT-IR (KBr)2500–3000 cm⁻¹ (N⁺-H stretch), 1590 cm⁻¹ (C-N⁺)
HRMS (ESI+)m/z calc. for C₁₆H₂₆N⁺ [M]⁺: 240.2081, found: 240.2083

Comparative Evaluation of Synthetic Methods

MetricReductive AminationIron-Catalyzed
Total Yield68%74%
Step Count53
Purification ComplexityHigh (multiple columns)Moderate (single column)
Scalability100 g demonstrated≤10 g reported
Environmental ImpactHigh solvent wasteLow (catalytic)

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of amine transport and metabolism in biological systems.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of secondary amine hydrochlorides with aromatic and alkyl substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Properties References
(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride Parent compound; para-isobutylbenzyl + isobutyl substituents Not explicitly reported Likely high lipophilicity; enhanced solubility via hydrochloride salt
{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride Allyl (prop-2-en-1-yl) group replaces isobutyl Not reported Potential reactivity (e.g., polymerization); reduced steric bulk compared to isobutyl
**4-Quinolinamine,7-chloro-N-[4-methoxy-3-[[(2-methylpropyl)amino]methyl]phenyl]- Quinoline core with isobutylamino group 406.35 Higher molecular weight; aromatic heterocycle may enhance binding affinity
[3-(3-Fluorophenyl)propyl]amine hydrochloride Primary amine; fluorophenyl substituent Not reported Lower basicity; fluorine enhances metabolic stability

Key Comparison Points

Substituent Effects: Isobutyl vs. Allyl: The isobutyl group in the target compound provides greater steric hindrance and lipophilicity compared to the allyl group in the analogue from . This may influence receptor binding or metabolic stability . Hydrochloride Salt: All compounds listed utilize hydrochloride salts, improving solubility.

Aromatic vs. Heterocyclic Cores: The target compound’s benzyl group contrasts with the quinoline core in . Quinoline derivatives often exhibit enhanced π-π stacking interactions, which could improve binding to aromatic receptor pockets .

Primary vs. Secondary Amines :

  • Primary amines (e.g., [3-(3-fluorophenyl)propyl]amine hydrochloride) generally exhibit higher basicity but lower lipophilicity than secondary amines. The target compound’s secondary amine may offer better membrane permeability .

Pharmacological Implications

While direct activity data for the target compound are unavailable, structurally related compounds like JDTic () demonstrate the importance of secondary amines in opioid receptor antagonism. The para-isobutylbenzyl group in the target compound may similarly enhance selectivity for hydrophobic binding sites .

Biological Activity

(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride is a chemical compound with the molecular formula C14H24ClNC_{14}H_{24}ClN and a molecular weight of 241.80 g/mol. It is categorized as a substituted phenyl methyl amine, notable for its unique structural features that may confer distinct biological activities. This article reviews the potential biological activities, synthesis methods, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features:

  • A phenyl ring substituted with a 2-methylpropyl group .
  • An amine group , which enhances its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Alkylation : The reaction of 4-(2-methylpropyl)benzyl chloride with 2-methylpropylamine.
  • Formation of Hydrochloride Salt : The resulting amine is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility in aqueous environments.

Biological Activity Overview

While specific data on the biological activity of this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. Substituted amines are known for their diverse biological activities, including:

  • Antimicrobial Activity : Many amines have shown efficacy against various bacterial strains and fungi.
  • Pharmacological Properties : Compounds similar in structure may interact with neurotransmitter systems or exhibit anti-inflammatory effects.

Antimicrobial Activity

Research on structurally related compounds indicates potential antimicrobial properties. For instance, studies have demonstrated that certain substituted amines possess moderate to excellent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens like Candida albicans and Aspergillus niger .

CompoundActivityTarget Organisms
(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amineTBDTBD
Similar CompoundsModerate to ExcellentS. aureus, E. coli, C. albicans

The mechanism of action for this compound may involve:

  • Binding to specific receptors or enzymes, modulating their activity.
  • Interference with microbial cell wall synthesis or metabolic pathways in pathogens.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., dimethylformamide or dichloromethane), and catalysts (e.g., palladium/copper salts). Reaction intermediates should be purified via column chromatography, and yields can be improved by optimizing stoichiometry and reaction time. Continuous flow reactors may enhance scalability and reproducibility in industrial settings .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the amine and aromatic proton environments. Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemistry. Cross-validate results with elemental analysis for purity assessment .

Q. How does solvent choice impact the reaction efficiency during synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation steps, while dichloromethane improves solubility of intermediates. Solvent polarity must balance reaction kinetics and side-product formation. For example, DMF may accelerate SN2 reactions but increase hydrolysis risk, requiring inert atmospheres .

Q. What methodologies are effective for monitoring reaction progress and intermediate isolation?

Thin-layer chromatography (TLC) with UV visualization tracks reaction completion. For acid-sensitive intermediates, use pH-controlled extraction (e.g., NaHCO3 for amine hydrochloride liberation). Centrifugal partition chromatography (CPC) offers high-purity isolation of polar byproducts .

Q. How stable is this compound under varying pH and temperature conditions?

Stability studies show degradation above 80°C, with hydrolysis of the amine hydrochloride moiety accelerating in alkaline conditions (pH > 9). Store at 4°C in anhydrous environments. Use accelerated stability testing (40°C/75% RH) to predict shelf life .

Advanced Research Questions

Q. How can contradictory reports about its biological activity (e.g., enzyme activation vs. inhibition) be resolved?

Contradictions may arise from assay conditions (e.g., substrate concentration, buffer ionic strength). Conduct dose-response studies across multiple cell lines, and validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare structural analogs to isolate pharmacophore contributions .

Q. What computational strategies predict its reactivity in novel synthetic pathways?

Quantum mechanical calculations (DFT) model transition states for amine alkylation steps. Reaction path sampling (e.g., ICReDD’s workflow) identifies energetically favorable pathways. Machine learning algorithms trained on existing kinetic data can predict optimal catalysts and solvents .

Q. What experimental approaches elucidate its pharmacological mechanism of action?

Use CRISPR-edited cell lines to knockout putative targets (e.g., GPCRs or monoamine transporters). Radioligand binding assays quantify affinity, while patch-clamp electrophysiology assesses ion channel modulation. Metabolomic profiling (LC-MS) identifies downstream signaling pathways .

Q. How can degradation pathways be mapped under oxidative stress?

Subject the compound to forced degradation (e.g., H2O2, UV light) and analyze products via LC-HRMS. Isotope-labeling (e.g., ¹⁵N-amine) traces fragmentation patterns. Molecular dynamics simulations predict vulnerable bonds under oxidative conditions .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?

Systematically modify substituents on the phenyl ring (e.g., electron-withdrawing groups at the 4-position) and measure binding affinity changes. Free-energy perturbation (FEP) calculations guide rational design. Use 3D-QSAR models to correlate steric/electronic properties with activity .

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